3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline
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Overview
Description
3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a tetrahydro-methanocinnoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a difluorophenyl-substituted precursor, cyclization can be achieved using reagents such as Lewis acids or bases to facilitate the formation of the methanocinnoline ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Another difluorophenyl-substituted compound with different structural features and applications.
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide: Known for its selective inhibition of Raf kinases and potential anticancer properties.
Uniqueness
3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its tetrahydro-methanocinnoline core differentiates it from other difluorophenyl-substituted compounds, making it a valuable molecule for various research and industrial applications .
Properties
CAS No. |
918873-58-2 |
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Molecular Formula |
C15H12F2N2 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C15H12F2N2/c16-10-3-4-11(13(17)6-10)14-7-12-8-1-2-9(5-8)15(12)19-18-14/h3-4,6-9H,1-2,5H2 |
InChI Key |
IKMXDQJPWLSNMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=CC(=NN=C23)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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